4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate
CAS No.:
Cat. No.: VC15498774
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19BrN2O4 |
|---|---|
| Molecular Weight | 467.3 g/mol |
| IUPAC Name | [4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
| Standard InChI | InChI=1S/C23H19BrN2O4/c1-16-6-10-18(11-7-16)29-15-22(27)26-25-14-17-8-12-19(13-9-17)30-23(28)20-4-2-3-5-21(20)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
| Standard InChI Key | CUPZYLAUMQGRCP-AFUMVMLFSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Introduction
The compound 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic molecule featuring a hydrazinylidene moiety, a phenoxy group, and a bromobenzoate ester. This compound belongs to a class of organic compounds that are synthesized for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. The presence of a methylphenoxy group suggests potential biological activities, although specific data on this compound is limited.
Synthesis and Chemical Reactions
The synthesis of 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate would typically involve multiple steps, including the formation of the hydrazinylidene moiety and the attachment of the bromobenzoate group. Common reagents might include strong acids or bases and could involve reactions such as esterification or condensation reactions under controlled conditions.
Biological Activity and Applications
While specific biological activity data for 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is not available, compounds with similar structures have shown potential in medicinal chemistry. The mechanism of action could involve interactions with enzymes or receptors, similar to other hydrazinylidene derivatives.
Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate | C25H23ClN2O5 | 466.9 | Medicinal chemistry, organic synthesis |
| 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate | C24H22N2O4 | 394.4 | Medicinal chemistry, biological activities |
| 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) | Not specified | Not specified | TPO receptor agonist, thrombocytopenia treatment |
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